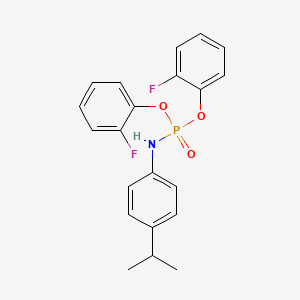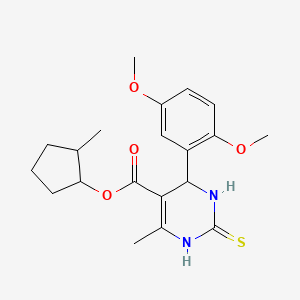![molecular formula C30H23N3O2 B5085821 N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide](/img/structure/B5085821.png)
N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide, also known as DPAQ, is a quinoline-based compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mécanisme D'action
The mechanism of action of N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide involves its interaction with DNA and inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide binds to the DNA and prevents the enzyme from functioning properly, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress, leading to an increase in reactive oxygen species and a decrease in mitochondrial membrane potential. Additionally, N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide has been shown to have a low toxicity profile, making it a promising candidate for further development as an anticancer agent. However, one limitation of using N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could investigate the potential of N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease. Finally, research could explore the use of N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide in combination with other anticancer agents to improve its efficacy and reduce the risk of drug resistance.
Conclusion
In conclusion, N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide is a quinoline-based compound that has shown promising results in medical research as an anticancer agent. Its mechanism of action involves its interaction with DNA and inhibition of topoisomerase II, leading to cell death. While there are limitations to using N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide in lab experiments, its low toxicity profile and ability to selectively target cancer cells make it a promising candidate for further development. Future research could focus on improving synthesis methods, investigating its potential for other diseases, and exploring its use in combination with other anticancer agents.
Méthodes De Synthèse
N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide can be synthesized using various methods, including the reaction of 3-phenyl-4-quinolinecarboxylic acid with diphenylmethylamine and subsequent reaction with phosgene. Another method involves the reaction of 3-phenyl-4-quinolinone with diphenylmethylamine and phosgene. The purity of the synthesized compound can be improved using recrystallization or column chromatography.
Applications De Recherche Scientifique
N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in medical research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply oxygen and nutrients to cancer cells. Additionally, N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(benzhydrylcarbamoyl)-3-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2/c34-29(27-24-18-10-11-19-26(24)31-20-25(27)21-12-4-1-5-13-21)33-30(35)32-28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,28H,(H2,32,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIALOOWMKZOTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)C(=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5085766.png)
![N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5085779.png)
![2,6-di-tert-butyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5085785.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5085787.png)

![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-5-(3-chlorophenyl)-2-furamide](/img/structure/B5085817.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B5085828.png)
![N-(3,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5085832.png)
![2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5085835.png)
![2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5085839.png)

